![molecular formula C11H18FNO4 B13508830 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorinated butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves multiple steps:
Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Fluorination: The Boc-protected amine is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The double bond in the butenoate moiety can be reduced to yield the corresponding saturated ester.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Reduction: Hydrogenation using a palladium catalyst or reduction with lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding saturated ester.
Aplicaciones Científicas De Investigación
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate depends on its specific application. In general, the compound can act as a substrate or intermediate in various chemical reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions. The fluorine atom can participate in nucleophilic substitution reactions, and the ester moiety can undergo hydrolysis or transesterification .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group.
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom.
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
ethyl (E)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6+ |
Clave InChI |
GNJNXPKOEFOWLW-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\CNC(=O)OC(C)(C)C)/F |
SMILES canónico |
CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
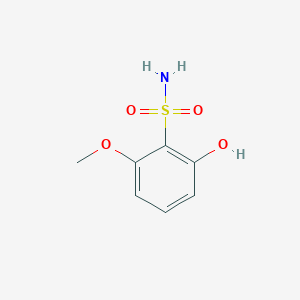

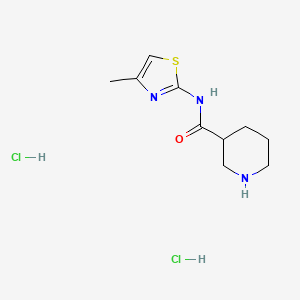
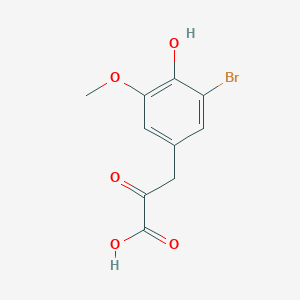
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
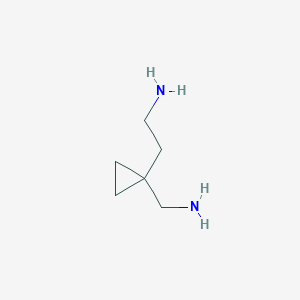

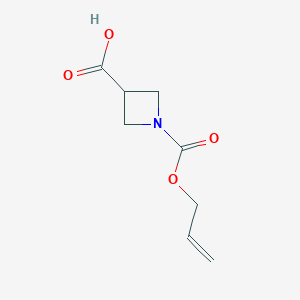
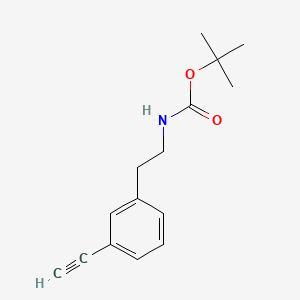
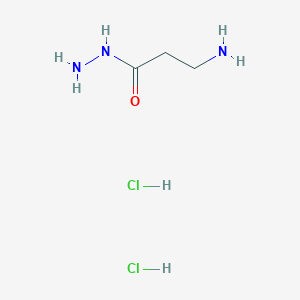
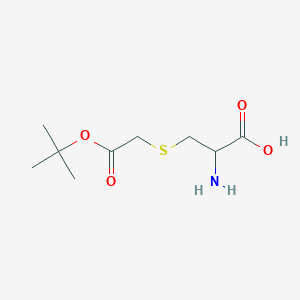
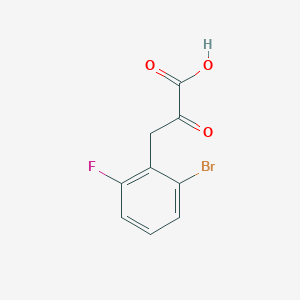
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
